4-Carboxyphenylboronic acid
Overview
Description
4-Carboxyphenylboronic acid is studied for its unique solid-state structures and applications in various fields, including material science and organic synthesis. It forms different hydrates when crystallized from various solvents due to interactions between its functional groups (SeethaLekshmi & Pedireddi, 2007).
Synthesis Analysis
The compound can be synthesized through different chemical pathways, including catalyzed dehydrative condensation reactions and hydrothermal self-assembly methods. One approach involves the Suzuki coupling reaction, which is a practical method for its synthesis (Tao, Goel, Singh, & Boykin, 2002).
Molecular Structure Analysis
Its molecular structure has been explored through solid-state X-ray diffraction and computational methods. The compound forms various hydrates with distinct crystalline structures and is known for its intermolecular hydrogen bonding (Dikmen & Alver, 2021).
Chemical Reactions and Properties
4-Carboxyphenylboronic acid participates in Suzuki coupling reactions and serves as a precursor in the synthesis of biaryl compounds. It is also used in catalyzing dehydrative condensation between carboxylic acids and amines (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, vary depending on its hydration state and the nature of solvent used during crystallization (SeethaLekshmi & Pedireddi, 2007).
Chemical Properties Analysis
The compound exhibits unique chemical properties, such as forming complexes with metals and acting as a fluorescence sensor. Its boronic acid group participates in various chemical reactions, contributing to its versatility in organic synthesis and material science applications (Sun et al., 2021).
Scientific Research Applications
Fluorescence Sensor for Water Contaminants : 4-Carboxyphenylboronic acid is used to create fluorescent carbon quantum dots for detecting benzo[a]pyrene in water, showcasing high selectivity and sensitivity. This application is significant for environmental monitoring and water safety (Sun et al., 2021).
Solid-State Structural Analysis : The compound's solid-state structures, including its anhydrous and hydrate forms, have been analyzed, revealing insights into its molecular arrangement and crystal lattice structure (SeethaLekshmi & Pedireddi, 2007).
Lanthanide-Based Coordination Polymers : It serves as a ligand in the synthesis of lanthanide-based coordination polymers. These compounds exhibit potential in luminescent and magnetic applications, such as molecular thermometers (Fan et al., 2015).
Corrosion Inhibitor for Steel : In industrial applications, 4-Carboxyphenylboronic acid acts as an efficient corrosion inhibitor for steel in carbon dioxide-containing environments. This is particularly important in protecting metal infrastructure (Nam et al., 2013).
Fluorescent Probe for Catechol Detection : It is used to construct a fluorescent probe for the detection of catechol, demonstrating high sensitivity and biocompatibility. This has implications for biochemical and medical diagnostics (Ye et al., 2017).
Ion Current Rectification in Nanodevices : The compound is used in constructing nanodevices for ion current rectification, responding to sugar stimulation. This application is relevant in biomedical fields for nanosensing (Zhao et al., 2013).
SERS Nanosensors for Hydrogen Peroxide Detection : 4-Carboxyphenylboronic acid-modified gold nanoparticles are used for sensitive and selective detection of hydrogen peroxide in living cells. This is crucial for studying cellular biochemistry (Qu et al., 2016).
Vibrational Studies for Functionalized Derivatives : The compound has been subject to vibrational studies to understand its molecular structure and spectroscopic properties, aiding in the development of functionalized derivatives (Dikmen & Alver, 2021).
Electrochemically-Controlled DNA Release : It's used in modifying electrodes for electrochemically-triggered DNA release, showing potential for biomedical applications (Honarvarfard et al., 2017).
Covalent Fixation of Boron in Wood : The compound is used in a method for the permanent fixation of boron in wood, through covalent incorporation, which has applications in wood preservation and treatment (Jebrane & Heinmaa, 2016).
Nucleic Acid Extraction from Seeds : Magnetic nanoparticles functionalized with 4-carboxyphenylboronic acid are effective in extracting nucleic acids from seeds, with implications in genetic modification and virus detection studies (Sun et al., 2014).
Safety And Hazards
4-Carboxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
properties
IUPAC Name |
4-boronobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVMDKGVRXFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
Record name | 4-carboxyphenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930850 | |
Record name | 4-Boronobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 4-Carboxyphenylboronic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20011 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-Carboxyphenylboronic acid | |
CAS RN |
14047-29-1 | |
Record name | 4-Carboxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14047-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14047-29-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Boronobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CARBOXYPHENYLBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQQ1T11DYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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